molecular formula C11H12O3 B1402990 3-(环丙基甲氧基)-4-羟基苯甲醛 CAS No. 25934-52-5

3-(环丙基甲氧基)-4-羟基苯甲醛

货号 B1402990
CAS 编号: 25934-52-5
分子量: 192.21 g/mol
InChI 键: MLAZVBDTWHMFRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves the synthesis of an impurity in crude roflumilast from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, chlorination, and acylation reactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature. For example, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation reactions . Another study discusses the alkylation, oxidation, chlorination, and acylation reactions involved in the synthesis of an impurity in crude roflumilast .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific information about the physical and chemical properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde was not found in the search results.

科学研究应用

Application 1: Inhibitory Effects on Pulmonary Fibrosis

  • Summary of the Application : This compound, also referred to as DGM, has been studied for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components . The research aimed to determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF .
  • Methods of Application or Experimental Procedures : The study involved two main procedures :
    • In vitro stimulation of A549 cells (a type of lung epithelial cell) to construct EMTs with TGF-β1 (Transforming growth factor-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
    • In vivo models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .
  • Results or Outcomes : The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that DGM could potentially be used as a therapeutic agent for the treatment of pulmonary fibrosis .

未来方向

Research on similar compounds suggests potential future directions. For example, one study discusses the inhibitory effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo . This suggests potential therapeutic applications for similar compounds in the treatment of certain diseases.

属性

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAZVBDTWHMFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744798
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

CAS RN

25934-52-5
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 5
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Citations

For This Compound
6
Citations
MA Giembycz, SK Field - Drug design, development and therapy, 2010 - Taylor & Francis
In April 2010, the European Medicines Agency Committee for Medicinal Products for Human Use recommended approval of roflumilast, a selective phosphodiesterase 4 inhibitor, for the …
Number of citations: 182 www.tandfonline.com
M Cazzola, L Calzetta, P Rogliani… - Expert Opinion on Drug …, 2016 - Taylor & Francis
Introduction: Cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE)4 is an intracellular target that can be exploited to the treat chronic obstructive pulmonary disease (…
Number of citations: 39 www.tandfonline.com
S Bodkhe, M Nikam, AP Sherje, T Khan… - International …, 2020 - Elsevier
Phosphodiesterase-4 inhibitors (PDE4) are of great interest for the treatment of airway inflammatory diseases due to its broad anti-inflammatory effects. Roflumilast is a selective PDE4 …
Number of citations: 16 www.sciencedirect.com
Y Xu - Proceedings of the 3rd International Symposium on …, 2022 - dl.acm.org
Chronic obstructive pulmonary disease (COPD) is characterized by consistent airway obstruction, which is mainly caused by bronchoconstriction and airway inflammation. Two …
Number of citations: 0 dl.acm.org
CW Emala Sr - Pharmacology and Physiology for Anesthesia, 2019 - Elsevier
Pulmonary pharmacology is focused primarily on medications that effect the conducting airways of the lung responsible for gas exchange at the alveoli. The maintenance of patent …
Number of citations: 1 www.sciencedirect.com
J Bronson, M Dhar, W Ewing, N Lonberg - Annual Reports in Medicinal …, 2011 - Elsevier
Publisher Summary This chapter provides summaries of 24 new molecular entities (NMEs) that have been approved for the first time worldwide, of which 19 are small molecules. Twelve …
Number of citations: 16 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。